![molecular formula C15H11FN2O B1463705 3-Fluoro-4-(quinolin-4-yloxy)aniline CAS No. 1308641-96-4](/img/structure/B1463705.png)
3-Fluoro-4-(quinolin-4-yloxy)aniline
Overview
Description
3-Fluoro-4-(quinolin-4-yloxy)aniline is a chemical compound with the CAS Number: 1308641-96-4 . It has a molecular weight of 254.26 and is typically in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to an aniline group via an oxygen atom . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 254.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis of Polyamides
A novel diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline group was synthesized for creating polyamides. These polyamides exhibited excellent solubility in polar aprotic solvents and high thermal stability, with glass transition temperatures up to 313°C and decomposition temperatures between 200 and 370°C (Ghaemy & Bazzar, 2010).
Antibacterial Activities
The synthesis of fluorinated compounds related to nalidixic acid, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, demonstrated potent broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).
Molecular Docking and QSAR Studies
Docking and QSAR studies were conducted on derivatives including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline to understand their inhibitory activities as c-Met kinase inhibitors. This study provided insights into molecular features contributing to high inhibitory activity and predictive models for biological activities (Caballero et al., 2011).
Development of Iron Sensors
A compound named 2-(3H-pyrrolo[2,3-c]quinolin-4-yl)aniline (APQ) was developed for sensing iron. This fluorophore facilitated micromolar detection of Fe3+/Fe2+ through fluorescence quenching, even in the presence of common interfering cations (Kumar et al., 2019).
Fluorine-18 Labeled Molecular Imaging Agents
Research into molecular imaging of angiogenic processes led to the synthesis of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers. These inhibitors were based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton and successfully labeled with fluorine-18 (Ilovich et al., 2008).
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They often act by inhibiting various enzymes .
Mode of Action
Quinolines and fluoroquinolones, which share a similar structure, inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis, which can affect a wide range of biochemical pathways .
Result of Action
Quinolines are known to have a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
properties
IUPAC Name |
3-fluoro-4-quinolin-4-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-9-10(17)5-6-15(12)19-14-7-8-18-13-4-2-1-3-11(13)14/h1-9H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDTXRXYPIJQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=C(C=C(C=C3)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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